Home > Products > Screening Compounds P92032 > 1-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol
1-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol - 1209777-97-8

1-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol

Catalog Number: EVT-2579097
CAS Number: 1209777-97-8
Molecular Formula: C12H10N4O2
Molecular Weight: 242.238
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The compound is derived from the pyrazolo[3,4-d]pyrimidine scaffold, which is known for its diverse pharmacological properties. It has been synthesized in various studies aimed at developing new inhibitors for cancer-related targets such as kinases and other proteins involved in cellular signaling pathways. The classification of this compound falls under heterocyclic compounds, specifically those containing nitrogen in their ring structure.

Synthesis Analysis

The synthesis of 1-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol can be achieved through several methodologies:

  1. Condensation Reactions: One common method involves the reaction of p-toluidine with appropriate carbonyl compounds under acidic or basic conditions to form the pyrazolo[3,4-d]pyrimidine core.
  2. Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyrimidine ring allows for nucleophilic substitution reactions where various nucleophiles can be introduced at specific positions on the ring.
  3. Oxidative Cyclization: This method employs oxidizing agents to facilitate cyclization reactions that yield the desired heterocyclic structure.
  4. Phase-Transfer Catalysis: This technique can be utilized to enhance the reaction rates and yields when synthesizing derivatives of pyrazolo[3,4-d]pyrimidine.

The precise conditions such as temperature, solvent choice, and reaction time can significantly affect the yield and purity of the synthesized compound.

Molecular Structure Analysis

The molecular structure of 1-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol is characterized by:

  • Planar Ring System: The compound features a bicyclic structure that typically adopts a planar conformation. This planar arrangement facilitates π-π stacking interactions and influences its solid-state properties.
  • Substituent Effects: The presence of the p-tolyl group at one position and hydroxyl groups at the 4 and 6 positions of the pyrimidine ring significantly affects its electronic properties and reactivity.
  • Hydrogen Bonding: The hydroxyl groups serve as both hydrogen bond donors and acceptors, which can influence solubility and interaction with biological targets.
Chemical Reactions Analysis

1-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol participates in several chemical reactions:

  • Nucleophilic Aromatic Substitution (SNAr): The compound can undergo SNAr reactions due to the electron-deficient nature of the pyrimidine ring. This allows for functionalization at various positions on the aromatic system.
  • Oxidation Reactions: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds or other derivatives depending on reaction conditions.
  • Formation of Derivatives: The compound can be modified to synthesize various derivatives that may enhance biological activity or modify pharmacokinetic properties.
Mechanism of Action

The mechanism of action for 1-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol primarily involves:

  • Kinase Inhibition: As a member of the pyrazolo[3,4-d]pyrimidine family, this compound acts as an inhibitor for several kinases including epidermal growth factor receptors. It competes with ATP for binding sites within these enzymes, effectively blocking their activity and leading to reduced cell proliferation in cancer cells.
  • Structure-Activity Relationship (SAR): Studies have shown that modifications to the substituents on the pyrazolo[3,4-d]pyrimidine scaffold can significantly alter its inhibitory potency against specific kinases.
Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol include:

  • Molecular Weight: Approximately 232.25 g/mol.
  • Solubility: Generally soluble in polar organic solvents such as dimethyl sulfoxide and ethanol; solubility may vary based on substituents.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a range typical for similar compounds.
  • Spectroscopic Data: Characteristic peaks in infrared spectroscopy indicate functional groups present; nuclear magnetic resonance spectra provide insights into structural conformation.
Applications

The applications of 1-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol are extensive:

  • Medicinal Chemistry: Its primary application lies in drug development as an inhibitor for various kinases involved in cancer progression. The compound has been explored for its potential use in targeted therapies against tumors expressing epidermal growth factor receptors.
  • Research Tool: It serves as a valuable tool in biochemical research for studying kinase signaling pathways and their roles in cellular processes.
  • Potential Anticancer Agent: Due to its ability to inhibit crucial signaling pathways in cancer cells, it is being investigated further for therapeutic use against different types of cancers.
Rationale for Molecular Design and Pharmacophore Optimization

Structural Analogues of ATP-Competitive Kinase Inhibitors

The molecular architecture of 1-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol is engineered to function as a competitive adenosine triphosphate (ATP) antagonist within kinase catalytic domains. This design leverages the conserved adenine-binding region of kinases, where the pyrazolo[3,4-d]pyrimidine core mimics the purine ring system of ATP. The 4,6-dihydroxy configuration enables critical hydrogen-bonding interactions with hinge region residues, analogous to natural ATP binding [1] [5]. Comparative enzymatic inhibition studies demonstrate superior target engagement relative to established kinase inhibitors. For example, thioglycoside derivatives of this scaffold exhibit CDK2/cyclin A2 inhibition with half-maximal inhibitory concentration (IC₅₀) values as low as 0.057 ± 0.003 μM, outperforming sorafenib (IC₅₀ = 0.184 ± 0.01 μM) in biochemical assays [1]. Similarly, epidermal growth factor receptor (EGFR)-targeted analogues achieve IC₅₀ values of 0.016 μM against wild-type EGFR kinase, rivaling third-generation clinical inhibitors like osimertinib [5] [7].

Table 1: Kinase Inhibition Profiles of Pyrazolo[3,4-d]pyrimidine Analogues

Kinase TargetCompoundIC₅₀ (μM)Reference Inhibitor (IC₅₀)
CDK2/Cyclin A2Thioglycoside 140.057 ± 0.003Sorafenib (0.184 ± 0.01)
EGFR Wild-TypeDerivative 12b0.016Osimertinib (0.029)
HPK1Pyrrolo[3,4-d]pyrimidine 10n0.029CGI-1746 (0.042)

The scaffold’s versatility permits strategic substitutions that enhance kinase selectivity. Hydrophobic moieties like the p-tolyl group at the N1 position occupy adjacent hydrophobic pockets in the ATP-binding cleft, reducing affinity for off-target kinases. This spatial discrimination is evidenced by hematopoietic progenitor kinase 1 (HPK1) inhibitors bearing this core, which exhibit >100-fold selectivity over structurally related MAP4K family kinases [3].

Role of Pyrazolo[3,4-d]pyrimidine Scaffold in Targeting Oncogenic Kinases

The pyrazolo[3,4-d]pyrimidine nucleus serves as a privileged bioisostere of endogenous purines, enabling high-fidelity mimicry within orthosteric ATP sites of dysregulated kinases. X-ray crystallographic analyses confirm that this planar heterocyclic system occupies the adenine-binding pocket of cyclin-dependent kinase 2 (CDK2), with the p-tolyl substituent positioned within a hydrophobic region typically occupied by the adenine N9 substituent in ATP [1] [10]. This precise molecular recognition underpins the scaffold’s efficacy against proliferation-driving kinases.

In cellular models, derivatives bearing the 1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol template suppress cancer cell growth at nanomolar concentrations. For instance, compounds featuring this core inhibit colorectal carcinoma (HCT-116), breast adenocarcinoma (MCF-7), and hepatocellular carcinoma (HepG-2) cell lines with IC₅₀ values of 6 nM, 45 nM, and 48 nM, respectively [1] [2]. Mechanistically, these effects correlate with kinase-mediated cell cycle arrest: CDK2 inhibition by compound 14 induces G2/M phase accumulation and apoptosis in HCT-116 cells, validating target engagement in oncogenic signaling pathways [1].

The scaffold’s synthetic tractability further enables rational optimization for specific kinase targets. Structural modifications at the C3 position (e.g., glycosylation or alkylthio substitutions) modulate steric and electronic complementarity with divergent kinase active sites. Thioglycoside derivatives (e.g., compound 14) exhibit enhanced CDK2 inhibition due to additional hydrogen bonding between thioglycosyl oxygen atoms and Lys129 in the catalytic cleft [1].

Hydrophobic and Hydrogen-Bonding Interactions in ATP-Binding Pocket Occupancy

Optimal occupancy of the kinase ATP-binding pocket requires synergistic hydrophobic interactions and directed hydrogen bonding. The p-tolyl group of 1-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol engages in van der Waals contacts with hydrophobic residues (e.g., Leu83 in CDK2), while the 4,6-dihydroxy groups form bidentate hydrogen bonds with backbone amides in the kinase hinge region [1] [8]. Molecular dynamics simulations reveal that these interactions collectively stabilize the inhibitor in a conformation that sterically excludes ATP.

Table 2: Key Binding Interactions of 1-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol Derivatives

Molecular MotifInteraction TypeKinase Residue PartnerEnergetic Contribution (kcal/mol)
p-Tolyl at N1HydrophobicCDK2: Phe80, Leu83-3.2 ± 0.4
4,6-Dihydroxy groupsHydrogen bondingCDK2: Leu83 (backbone NH)-4.1 ± 0.3
C3 Thioglycoside (deriv.)Hydrogen bondingCDK2: Lys129, Asp145-2.8 ± 0.2

The 4,6-dihydroxy configuration is particularly critical for binding affinity. Quantum mechanical calculations indicate that the tautomeric equilibrium between 4,6-diol and 4-ol-6-one forms enhances electrostatic complementarity with polar residues in the ATP pocket [8]. This dual hydrogen-bonding capacity is conserved across kinase targets; in EGFR, the 4-hydroxy group donates a hydrogen bond to Met793, while the 6-hydroxy group accepts a hydrogen bond from Thr854 [5] [7].

Modifications to the p-tolyl group directly impact hydrophobic pocket occupancy. Replacing the para-methyl with bulkier substituents (e.g., chlorine or methoxy) diminishes CDK2 inhibition due to steric clashes with Ile10, whereas smaller groups (e.g., hydrogen) reduce hydrophobic stabilization energy by 1.8 kcal/mol [1]. Thus, the p-tolyl moiety represents an optimal balance of steric compatibility and hydrophobicity for broad-spectrum kinase inhibition.

Properties

CAS Number

1209777-97-8

Product Name

1-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol

IUPAC Name

1-(4-methylphenyl)-7H-pyrazolo[3,4-d]pyrimidine-4,6-dione

Molecular Formula

C12H10N4O2

Molecular Weight

242.238

InChI

InChI=1S/C12H10N4O2/c1-7-2-4-8(5-3-7)16-10-9(6-13-16)11(17)15-12(18)14-10/h2-6H,1H3,(H2,14,15,17,18)

InChI Key

ASPMSSCJQDPNNS-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=O)N3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.